molecular formula C11H16N4O2 B3196324 Methyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate CAS No. 1000334-84-8

Methyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate

Cat. No.: B3196324
CAS No.: 1000334-84-8
M. Wt: 236.27
InChI Key: NRPXKBOIJYIOFA-UHFFFAOYSA-N
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Description

Methyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C11H16N4O2 and its molecular weight is 236.27. The purity is usually 95%.
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Scientific Research Applications

CGRP Receptor Inhibitor Synthesis

The compound (R)-N-(3-(7-Methyl-1H-indazol-5-yl)-1-(4-(1-methylpiperidin-4-yl)piperazine-1-yl)-1-oxopropan-2-yl)-4-(2-oxo-1,2-dihydroquinolin-3-yl)piperidine-1-carboxamide is a potent calcitonin gene-related peptide (CGRP) receptor antagonist. A synthesis method for this compound's hydrochloride salt was developed, involving either Rh-catalyzed asymmetric hydrogenation or a biocatalytic process, and was demonstrated on a multikilogram scale (Cann et al., 2012).

PET Imaging Agent for Neuroinflammation

A compound N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide was synthesized as a potential PET imaging agent for imaging the IRAK4 enzyme in neuroinflammation. This tracer showed high radiochemical yield and purity, and specific activity, making it a promising candidate for neuroinflammation studies (Wang et al., 2018).

Synthesis of Piperazine Substituted Quinolones

The development of a series of 1-[(4-hydroxy-2-oxo-1-phenyl-1,2-dihydroquinolin-3-yl)carbonyl]-4-(substituted) piperazines was achieved. This synthesis method involved the direct condensation of ethyl [4-hydroxy-2-oxo-1-phenyl-1,2-dihydro-3-quinoline] carboxylate with N1-monosubstituted piperazine hydrochlorides or amino acid ester hydrochloride (Fathalla & Pazdera, 2017).

Serotonin 5-HT3 Receptor Antagonists

A series of novel 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile compounds were prepared and evaluated for their antagonism against the serotonin 5-HT3 receptor. This research highlights the potential application of these compounds in treatments involving serotonin receptors (Mahesh et al., 2004).

Novel Bis(Pyrazole-Benzofuran) Hybrids

A study explored the synthesis and antibacterial activity of novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker. The compounds showed promising antibacterial efficacies against various strains, including E. coli and S. aureus, and demonstrated effective biofilm inhibition activities (Mekky & Sanad, 2020).

Antiplatelet Aggregation Activity

Novel carbamoylpyridine and carbamoylpiperidine analogues containing a nipecotic acid scaffold were synthesized and evaluated for their platelet aggregation inhibitory activity. These compounds showed promise in their antiplatelet aggregating capabilities, highlighting their potential in medical applications (Youssef et al., 2011).

Properties

IUPAC Name

methyl 4-(5-aminopyridin-2-yl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O2/c1-17-11(16)15-6-4-14(5-7-15)10-3-2-9(12)8-13-10/h2-3,8H,4-7,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRPXKBOIJYIOFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)C2=NC=C(C=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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